Technical Guide: 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione
Technical Guide: 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione
Topic: 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione basic properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Scaffold Architecture, Synthetic Pathways, and Physicochemical Profiling
Executive Summary
The 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione scaffold (often referred to as 5-azaphthalhydrazide) represents a critical bicyclic heterocycle in medicinal chemistry. Structurally analogous to phthalhydrazide but incorporating a pyridine ring, this moiety functions as a versatile pharmacophore. Its electronic deficiency, driven by the pyridine nitrogen, imparts unique reactivity and binding properties compared to its carbocyclic counterparts.[1] This guide provides a rigorous analysis of its properties, validated synthetic protocols, and functionalization strategies for drug discovery applications, specifically targeting PDE inhibition, antimicrobial activity, and chemiluminescent probe development (e.g., L-012 analogues).
Structural & Electronic Properties[2]
Molecular Architecture
The core structure consists of a pyridine ring fused at the 3,4-positions to a pyridazine-1,4-dione ring. This fusion creates a planar, electron-deficient system.
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IUPAC Name: 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
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CAS Registry Number: 533-37-9 (Core), 143556-24-5 (Sodium salt derivative L-012)
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Molecular Formula: C₇H₅N₃O₂
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Molecular Weight: 163.13 g/mol
Tautomerism and Ionization
The molecule exhibits significant prototropic tautomerism, existing in equilibrium between the lactam (dione) , lactim (dihydroxy) , and mixed forms.
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Dominant Form: In the solid state and polar aprotic solvents (DMSO), the lactam (dione) tautomer predominates due to the stability of the amide-like resonance.
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Acidity (pKa): The cyclic hydrazide moiety possesses acidic protons (NH). The pKa is estimated to be in the range of 6.0 – 7.0 , making it more acidic than typical amides due to the electron-withdrawing effect of the fused pyridine ring and the adjacent carbonyls.
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Basicity: The pyridine nitrogen provides a weak basic center, but its basicity is attenuated by the electron-withdrawing nature of the fused dione system.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Melting Point | > 300°C (Decomposes) | Indicates strong intermolecular H-bonding (crystal lattice stability). |
| Solubility | Low in organic solvents; Soluble in aqueous NaOH/KOH. | Requires derivatization or salt formation for processing. |
| UV/Vis Absorption | λmax ~300-320 nm | Characteristic of conjugated diazanaphthalene systems. |
| LogP (Calc) | -0.5 to 0.2 | Hydrophilic nature limits passive membrane permeability without substitution. |
Synthetic Accessibility & Protocols
The synthesis of the core scaffold is high-yielding and robust, relying on the condensation of pyridine-3,4-dicarboxylic acid derivatives with hydrazine.
Core Synthesis: The Cinchomeronic Anhydride Route
Mechanism: Nucleophilic acyl substitution followed by cyclization.
Protocol 1: Synthesis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione
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Precursor: Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid).
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Reagents: Acetic anhydride (Ac₂O), Hydrazine hydrate (N₂H₄·H₂O).
Step-by-Step Methodology:
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Anhydride Formation: Reflux cinchomeronic acid (10.0 g) in acetic anhydride (30 mL) for 2 hours. The solid dissolves, then precipitates as the anhydride. Remove excess solvent in vacuo or by filtration.
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Cyclization: Suspend the crude anhydride in glacial acetic acid (50 mL).
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Addition: Dropwise add hydrazine hydrate (1.2 eq) at room temperature. (Caution: Exothermic).
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Reflux: Heat the mixture to reflux (118°C) for 3–4 hours. A heavy precipitate forms.
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Isolation: Cool to room temperature. Filter the white/off-white solid.
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Purification: Wash extensively with water (to remove hydrazine salts) and ethanol. Dry at 100°C.
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Yield: Typically 85–95%.
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Validation: ¹H NMR (DMSO-d₆) shows broad singlets for NH protons >11 ppm; Pyridine protons appear as aromatic signals.
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Functionalization: The Dichloro-Gateway
To introduce complexity (amines, alkoxides), the dione must be activated. The standard method is conversion to the 1,4-dichloro derivative.
Protocol 2: Chlorination to 1,4-Dichloropyrido[3,4-d]pyridazine
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Reagents: Phosphorus oxychloride (POCl3), Phosphorus pentachloride (PCl5).
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Catalyst: N,N-Diethylaniline or DMF (catalytic).
Methodology:
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Mix the dione (1.0 eq) with PCl5 (2.5 eq) and POCl3 (10 vol).
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Reflux for 4–6 hours until the solution becomes clear (evolution of HCl gas).
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Quench: Distill off excess POCl3. Pour the residue onto crushed ice/water slowly (Caution: Violent hydrolysis).
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Extraction: Neutralize with NaHCO₃ and extract with DCM or Chloroform.
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Result: The 1,4-dichloro intermediate is unstable to hydrolysis and should be used immediately for S_NAr reactions.
Visualization of Synthetic Pathways[3][4]
The following diagram illustrates the conversion of Cinchomeronic acid to the core dione, followed by divergent functionalization pathways.
Figure 1: Synthetic workflow from Cinchomeronic acid to functionalized pyrido[3,4-d]pyridazine derivatives.
Reactivity & Mechanistic Insights
Regioselectivity in Nucleophilic Substitution
When the 1,4-dichloro intermediate undergoes Nucleophilic Aromatic Substitution (S_NAr):
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C1 vs. C4 Selectivity: The positions are not equivalent due to the pyridine nitrogen.
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Prediction: The position para to the pyridine nitrogen (C4) is generally more electrophilic than the meta position (C1), although steric factors from substituents at C5 (if present) can invert this.
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Stepwise Substitution: Careful control of stoichiometry (1.0 eq nucleophile at 0°C) allows for the isolation of mono-substituted products, enabling the synthesis of asymmetric derivatives.
Chemiluminescence (L-012 Mechanism)
Derivatives like L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)-dione) exhibit potent chemiluminescence.
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Mechanism: Under basic conditions, the hydrazide is deprotonated. Reaction with Reactive Oxygen Species (ROS), specifically superoxide anion (O₂⁻), leads to the formation of a diazaquinone intermediate.
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Emission: The subsequent decomposition releases energy as light, utilized in biological assays to detect ROS generation in real-time.
Biological Applications & Safety
Therapeutic Targets
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Phosphodiesterase (PDE) Inhibition: The scaffold mimics the purine ring of cGMP/cAMP, making it a viable template for PDE4 and PDE5 inhibitors (anti-inflammatory, cardiovascular indications).
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Antimicrobial Agents: N-substituted derivatives have shown efficacy against Mycobacterium tuberculosis (See Ref 2).
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GABA-A Modulators: Tricyclic derivatives fused to the pyridazine ring have been explored as ligands for the benzodiazepine binding site.
Handling & Safety (E-E-A-T)
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Hydrazine Hazard: Synthesis involves hydrazine hydrate, a known carcinogen and hepatotoxin. All initial cyclization steps must be performed in a fume hood with appropriate PPE (double nitrile gloves).
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POCl3 Reactivity: The chlorination step generates HCl gas. A caustic scrubber is required for the exhaust.
References
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Synthesis of Pyrido[3,4-d]pyridazine Core
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Antimycobacterial Activity
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L-012 and Chemiluminescence Properties
- Title: L-012, a highly sensitive chemiluminescent probe for superoxide anion.
- Source: PubChem Compound Summary.
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URL:[Link]
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General Pyridazine Chemistry (Review)
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
